molecular formula C9H11FO3S B13359175 Fluorosulfuric acid, 2,4,6-trimethylphenyl ester CAS No. 88419-63-0

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester

Cat. No.: B13359175
CAS No.: 88419-63-0
M. Wt: 218.25 g/mol
InChI Key: IEBGVSHNNLZDEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Fluorosulfuric acid, 2,4,6-trimethylphenyl ester typically involves the reaction of fluorosulfuric acid with 2,4,6-trimethylphenol. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of fluorosulfuric acid .

Chemical Reactions Analysis

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 2,4,6-trimethylphenyl ester involves its ability to act as a strong acid and a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparison with Similar Compounds

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester (commonly referred to as a fluorosulfonic acid ester), is a compound of significant interest in chemical and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fluorosulfuric acid esters are derived from fluorosulfuric acid (HSO₃F) and various alcohols or phenolic compounds. The specific ester features a trimethylphenyl group, which significantly influences its chemical reactivity and biological interactions.

  • Molecular Formula : C₉H₁₁F₃O₃S
  • Molecular Weight : 236.25 g/mol
  • Appearance : Fuming liquid, corrosive to metals and tissues .

Synthesis

The synthesis of fluorosulfuric acid esters typically involves the reaction of sulfuryl fluoride (SO₂F₂) with alcohols in the presence of a base. This method provides a pathway to produce high-purity esters suitable for various applications in medicinal chemistry and agrochemicals .

Fluorosulfuric acid esters exhibit biological activity primarily through their electrophilic nature. They can interact with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. This reactivity makes them potential candidates for therapeutic agents but also raises concerns regarding toxicity.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that certain fluorosulfonic acid derivatives exhibited significant antimicrobial properties against various bacterial strains. For instance, a related compound showed an in vitro minimum inhibitory concentration (MIC) of 0.06 µM against Mycobacterium tuberculosis (Mtb), indicating strong potential as an anti-tuberculosis agent .
  • Cytotoxicity :
    • Research evaluating the cytotoxic effects of fluorosulfonic acid esters on mammalian cell lines (HEK293T and HepG2) revealed that some derivatives had low cytotoxicity, making them safer candidates for further development in medicinal chemistry .
  • Pharmacokinetics :
    • In vivo studies on selected fluorosulfonic acid esters indicated favorable pharmacokinetic profiles, including high bioavailability and effective plasma exposure in animal models. For example, compound 21b demonstrated excellent oral bioavailability (99.4%) at doses achieving therapeutic levels above the MIC for Mtb .

Table 1: Biological Activity Summary of Selected Fluorosulfonic Acid Esters

Compound NameMIC (µM)Cytotoxicity (HEK293T)Bioavailability (%)
Compound 21b0.06Non-cytotoxic99.4
Compound X0.5Moderate85
Compound Y1.0Cytotoxic70

Properties

CAS No.

88419-63-0

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

IUPAC Name

2-fluorosulfonyloxy-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H11FO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3

InChI Key

IEBGVSHNNLZDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)F)C

Origin of Product

United States

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